![molecular formula C10H7N3 B1245989 1H-Pyrazolo[3,4-b]quinoline CAS No. 268-93-9](/img/structure/B1245989.png)
1H-Pyrazolo[3,4-b]quinoline
概述
描述
1H-Pyrazolo[3,4-b]quinoline is a heterocyclic compound composed of a pyrazole and quinoline fragment. This compound has garnered significant interest due to its diverse biological and photophysical properties. The structure of this compound allows for various modifications, which can influence its physical, photophysical, and biological characteristics .
准备方法
The synthesis of 1H-Pyrazolo[3,4-b]quinoline can be achieved through several methods:
Friedländer Condensation: This method involves the reaction of 2-aminobenzaldehyde with a ketone or aldehyde in the presence of an acid catalyst.
Synthesis from Anthranilic Acid Derivatives: This approach uses anthranilic acid derivatives as starting materials, which undergo cyclization to form the desired compound.
Multicomponent Synthesis: This method involves the reaction of multiple components in a single reaction vessel to form the compound.
Industrial production methods often utilize these synthetic routes with optimized reaction conditions to achieve high yields and purity.
化学反应分析
科学研究应用
1H-Pyrazolo[3,4-b]quinoline has a wide range of scientific research applications:
作用机制
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoline involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to its biological effects . The exact molecular targets and pathways depend on the specific application and modification of the compound.
相似化合物的比较
1H-Pyrazolo[3,4-b]quinoline can be compared with other similar compounds, such as:
Quinolinyl-pyrazoles: These compounds share a similar structure but differ in their biological and photophysical properties.
Pyrrolopyrazines: These compounds have a different heterocyclic system but exhibit similar biological activities.
The uniqueness of this compound lies in its versatile structure, which allows for various modifications and applications in different fields.
属性
IUPAC Name |
1H-pyrazolo[3,4-b]quinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c1-2-4-9-7(3-1)5-8-6-11-13-10(8)12-9/h1-6H,(H,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIZLPQUGUOCJQL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=NNC3=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462223 | |
| Record name | 1H-Pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
268-93-9 | |
| Record name | 1H-Pyrazolo[3,4-b]quinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
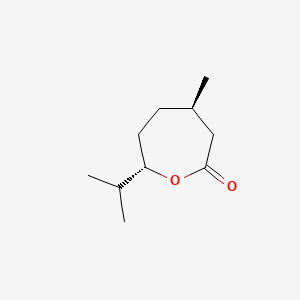
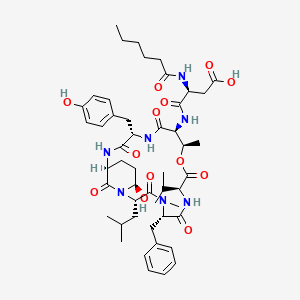
![Benzamide, 4-(dimethylamino)-N-[5-[(mercaptoacetyl)amino]pentyl]-](/img/structure/B1245912.png)


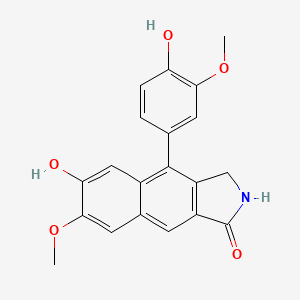
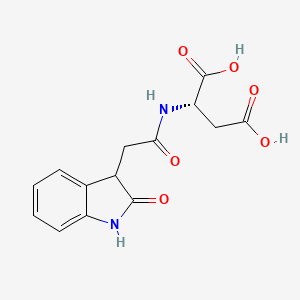


![methyl (4S)-3-[3-[4-(3-acetamidophenyl)piperidin-1-yl]propylcarbamoyl]-4-(3,4-difluorophenyl)-6-(methoxymethyl)-2-oxo-1,4-dihydropyrimidine-5-carboxylate;hydrochloride](/img/structure/B1245924.png)
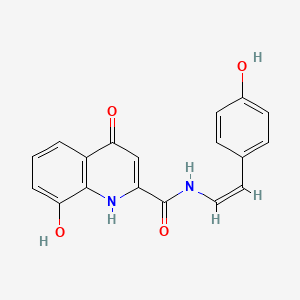
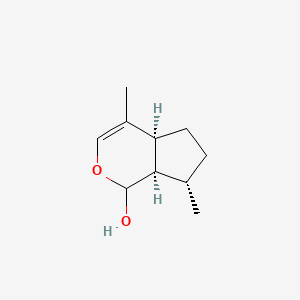
![4-{[4-({[(3-isopropyl-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)carbonyl]amino}methyl)piperidin-1-yl]methyl}tetrahydro-2H-pyran-4-carboxylic acid](/img/structure/B1245929.png)

